3,5-DIETHYL 4-(3-BROMO-4-FLUOROPHENYL)-1-(PROPAN-2-YL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE
Overview
Description
3,5-DIETHYL 4-(3-BROMO-4-FLUOROPHENYL)-1-(PROPAN-2-YL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a useful research compound. Its molecular formula is C20H23BrFNO4 and its molecular weight is 440.3 g/mol. The purity is usually 95%.
The exact mass of the compound diethyl 4-(3-bromo-4-fluorophenyl)-1-isopropyl-1,4-dihydro-3,5-pyridinedicarboxylate is 439.07945 g/mol and the complexity rating of the compound is 583. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Structural Analysis
One application of this compound is in the field of crystallography and structural chemistry, where it serves as a precursor for the synthesis of complex molecules. For example, studies have shown the synthesis of related dihydropyridine derivatives that crystallize with distinct molecular structures, which are stabilized by intermolecular and intramolecular hydrogen bonds. These structural insights are crucial for understanding the molecular conformation and designing compounds with desired physical and chemical properties (Armas et al., 2003).
Role in Synthesis of Medicinally Active Compounds
Another significant application is in medicinal chemistry, where derivatives of diethyl 4-(3-bromo-4-fluorophenyl)-1-isopropyl-1,4-dihydro-3,5-pyridinedicarboxylate are used in the synthesis of compounds with potential therapeutic activities. For instance, research has highlighted the design and synthesis of diethyl(alkyl/aryl/heteroarylamino)(4‐(pyridin‐2‐yl)phenyl)methylphosphonates, demonstrating antioxidant and anti‐breast cancer activities. These studies involve computational docking analysis and in vitro screening, confirming the role of the 4‐(pyridin‐2‐yl)phenyl moiety as a pharmacophore (Prasad et al., 2013).
Applications in Material Science
Furthermore, derivatives of this compound find applications in material science, particularly in the development of corrosion inhibitors for industrial applications. Studies have formulated α-aminophosphonates based on similar structural frameworks that exhibit remarkable inhibition efficiency against mild steel corrosion in acidic conditions, highlighting the compound's utility in extending the lifespan of industrial materials (Gupta et al., 2017).
Properties
IUPAC Name |
diethyl 4-(3-bromo-4-fluorophenyl)-1-propan-2-yl-4H-pyridine-3,5-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23BrFNO4/c1-5-26-19(24)14-10-23(12(3)4)11-15(20(25)27-6-2)18(14)13-7-8-17(22)16(21)9-13/h7-12,18H,5-6H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBKOQKSCILIOFU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(C=C(C1C2=CC(=C(C=C2)F)Br)C(=O)OCC)C(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BrFNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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